molecular formula C10H8BrFN2O2 B1379826 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione CAS No. 1400644-97-4

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Cat. No. B1379826
M. Wt: 287.08 g/mol
InChI Key: MKDNXUSXOKMGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Molecular Structure Analysis

The molecular formula of “6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” is C10H8BrFN2O2 . The compound has a molecular weight of 287.08 . The canonical SMILES representation is CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” include a molecular weight of 287.08, a molecular formula of C10H8BrFN2O2, and a canonical SMILES representation of CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F . Other properties such as boiling point and storage conditions are not provided in the sources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Derivatives of quinoxaline, including those with bromo and fluoro substitutions, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, compounds with various substitutions at the 6- and 7-positions of quinoxaline showed significant antibacterial and antifungal effects. The presence of fluoro-groups, in particular, exhibited wide antifungal activity spectra, highlighting the compound's potential in developing new antimicrobial agents (Hisato Ishikawa et al., 2012).

Aldose Reductase Inhibition for Diabetes Treatment

Research on quinoxaline derivatives has also extended into the development of aldose reductase inhibitors, which are crucial in the treatment of diabetes and its complications. A novel synthesis approach for quinoxalinone derivatives led to potent inhibitors, showing significant potential in diabetes management. The study highlighted the structural importance of substitutions at the core and side chains for enhancing activity, demonstrating the compound's relevance in medical research (Yanchun Yang et al., 2012).

Anticancer Applications

Quinazolinone derivatives, similar in structure to quinoxaline derivatives, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies aim to explore the potential of quinoxaline derivatives and their analogs in cancer treatment, showcasing their relevance in designing novel anticancer agents (Safoora Poorirani et al., 2018).

Antiviral Research

In the quest for new antiviral agents, novel quinoxaline derivatives have been synthesized and tested against various viral strains, including HCV, HBV, HSV-1, and HCMV. Some compounds exhibited potent activity, particularly against HCMV, suggesting quinoxaline derivatives' potential in developing effective antiviral therapies (Heba S. A. Elzahabi, 2017).

properties

IUPAC Name

7-bromo-4-ethyl-6-fluoro-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-14-8-4-6(12)5(11)3-7(8)13-9(15)10(14)16/h3-4H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNXUSXOKMGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
Reactant of Route 2
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
Reactant of Route 3
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
Reactant of Route 4
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
Reactant of Route 5
Reactant of Route 5
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.